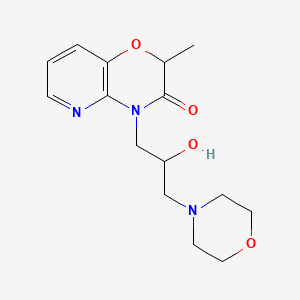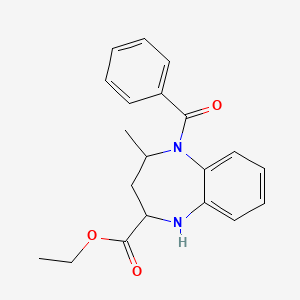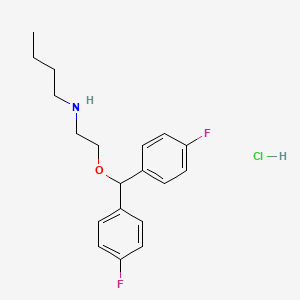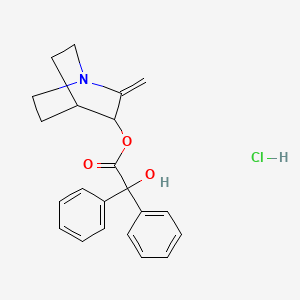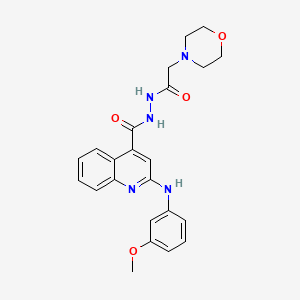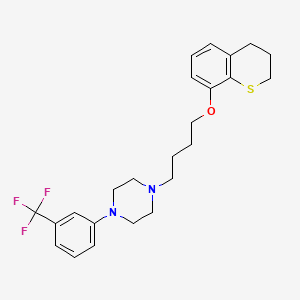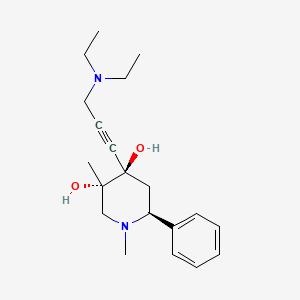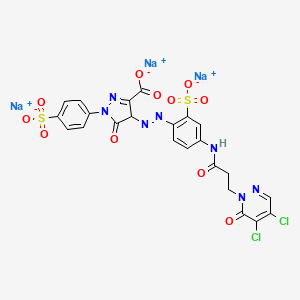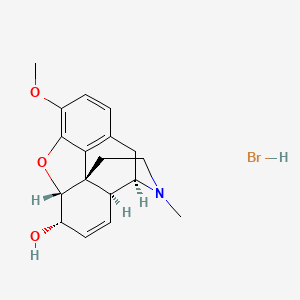
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline typically involves multiple steps, starting from simpler ergoline derivatives. One common approach is the functionalization of the ergoline core through various organic reactions, such as alkylation, methylation, and hydroxylation. For instance, tert-butyl groups can be introduced using tert-butyl alcohol and strong acids like sulfuric acid or hydrochloric acid . Methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed for efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to better scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the methoxy group to a hydroxyl group.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Another compound with a tert-butyl group, used as a fuel additive.
tert-Butyl hydroperoxide: Used in oxidation reactions and as an industrial oxidizing agent.
Uniqueness
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-hydroxymethylergoline is unique due to its specific combination of functional groups and its ergoline core structure. This combination imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
113702-02-6 |
|---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(6aR,9R)-4-tert-butyl-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C21H30N2O2/c1-20(2,3)23-12-15-9-18-21(25-5,10-14(13-24)11-22(18)4)16-7-6-8-17(23)19(15)16/h6-8,12,14,18,24H,9-11,13H2,1-5H3/t14-,18-,21?/m1/s1 |
InChI Key |
KETJBQNQBMTLIF-BOUCVHLYSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C2C[C@@H]3C(C[C@H](CN3C)CO)(C4=C2C1=CC=C4)OC |
Canonical SMILES |
CC(C)(C)N1C=C2CC3C(CC(CN3C)CO)(C4=C2C1=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



